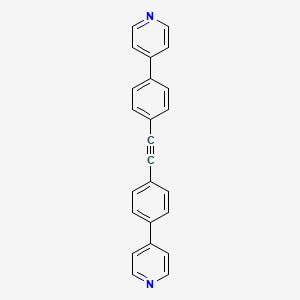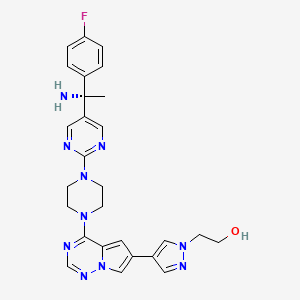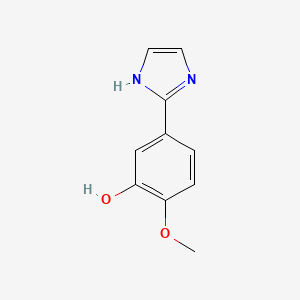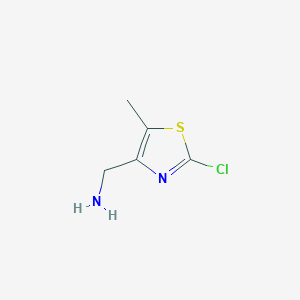![molecular formula C56H53N3O2Si B11927294 (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol is a complex organic compound that features a combination of cinchona alkaloid and binaphthol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol typically involves multiple steps:
Formation of the Cinchona Derivative: The cinchona alkaloid is first modified to introduce the imino group. This is usually achieved through a condensation reaction with an appropriate aldehyde or ketone under mild acidic conditions.
Binaphthol Derivative Preparation: The binaphthol moiety is protected with a tert-butyl diphenylsilyl group to prevent unwanted reactions during subsequent steps. This protection is typically achieved using tert-butyl diphenylsilyl chloride in the presence of a base such as imidazole.
Coupling Reaction: The final step involves coupling the modified cinchona alkaloid with the protected binaphthol derivative. This is often done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems could enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the binaphthol moiety.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The tert-butyl diphenylsilyl group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the binaphthol moiety.
Reduction: Amino derivatives of the cinchona moiety.
Substitution: Various substituted binaphthol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol is used as a chiral ligand in asymmetric catalysis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for synthesizing enantiomerically pure compounds.
Biology
The compound’s chiral properties also make it useful in biological research, particularly in the study of enzyme mechanisms and the development of chiral drugs.
Medicine
In medicine, this compound can be explored for its potential as a chiral auxiliary in the synthesis of pharmaceutical agents. Its ability to influence the stereochemistry of reactions can lead to the production of more effective and selective drugs.
Industry
Industrially, the compound can be used in the production of fine chemicals and advanced materials. Its role as a chiral catalyst can improve the efficiency and selectivity of various industrial processes.
Mécanisme D'action
The mechanism by which (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol exerts its effects is primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic reactions, inducing chirality and facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include various metal complexes and catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3,3’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (S-BINAP): A similar compound with opposite chirality.
®-1,1’-Bi-2-naphthol (BINOL): A chiral diol used in various asymmetric synthesis applications.
Uniqueness
What sets (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol apart is its combination of cinchona alkaloid and binaphthol moieties. This unique structure provides enhanced chiral induction and versatility in catalytic applications compared to other chiral ligands.
Propriétés
Formule moléculaire |
C56H53N3O2Si |
|---|---|
Poids moléculaire |
828.1 g/mol |
Nom IUPAC |
1-[2-[tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C56H53N3O2Si/c1-5-38-37-59-33-31-40(38)35-50(59)54(48-30-32-57-49-27-17-16-26-47(48)49)58-36-42-34-41-19-13-15-25-46(41)53(55(42)60)52-45-24-14-12-18-39(45)28-29-51(52)61-62(56(2,3)4,43-20-8-6-9-21-43)44-22-10-7-11-23-44/h5-30,32,34,36,38,40,50,54,60H,1,31,33,35,37H2,2-4H3/t38-,40-,50+,54-/m0/s1 |
Clé InChI |
HJVPMMQNVLOVDY-GVUQDIPBSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=N[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8C=C)C9=CC=NC1=CC=CC=C91)O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=NC(C7CC8CCN7CC8C=C)C9=CC=NC1=CC=CC=C91)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




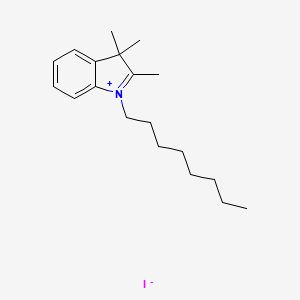
![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)
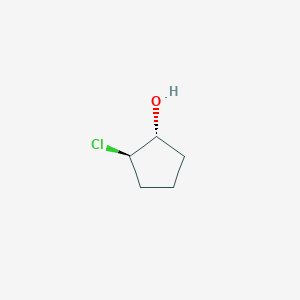
![3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B11927247.png)
![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)

![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)
